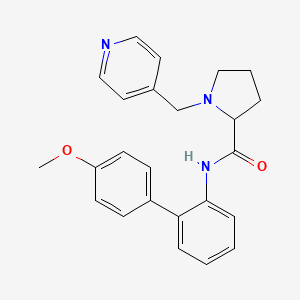
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide, also known as MPP, is a proline-derived compound that has been extensively studied for its potential therapeutic applications. MPP is a selective inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome has been linked to the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
作用机制
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide is a selective inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome leads to the accumulation of intracellular proteins, including pro-apoptotic proteins, which can induce apoptosis in cancer cells. In addition, inhibition of the proteasome has been shown to modulate the immune system and reduce inflammation, making this compound a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In addition, this compound has been shown to modulate the immune system and reduce inflammation, making it a potential therapeutic agent for autoimmune disorders. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, although its exact mechanism of action in these diseases is not yet fully understood.
实验室实验的优点和局限性
One advantage of using N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide in lab experiments is its selectivity for the proteasome, which allows for targeted inhibition of this protein complex. In addition, this compound has been extensively studied and its synthesis is well-established, making it readily available for use in lab experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, this compound may have off-target effects on other intracellular proteins, which can complicate data interpretation.
未来方向
There are several future directions for the study of N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide. One area of research is the development of more selective proteasome inhibitors, which can reduce off-target effects and increase the therapeutic potential of these compounds. In addition, the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, can enhance its efficacy in the treatment of cancer. Finally, the study of this compound in animal models of neurodegenerative diseases can provide insights into its potential use in the treatment of these disorders.
合成方法
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with N-Boc-L-proline in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate N-Boc-L-prolyl-4'-methoxy-2-biphenylcarboxamide. The Boc protecting group can then be removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
科学研究应用
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide has been extensively studied for its potential therapeutic applications. In particular, its ability to inhibit the proteasome has been linked to the treatment of various diseases. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. This compound has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-29-20-10-8-19(9-11-20)21-5-2-3-6-22(21)26-24(28)23-7-4-16-27(23)17-18-12-14-25-15-13-18/h2-3,5-6,8-15,23H,4,7,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGSDYHZOVKFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B6103087.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6103108.png)
![N-allyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6103110.png)
![1'-(2-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6103117.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6103121.png)
![{3-(3-chlorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinyl}methanol](/img/structure/B6103122.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6103127.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)
![N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103173.png)
![5-(4-chlorophenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6103178.png)